molecular formula C10H8ClNO B088731 2-Chloro-6-methoxyquinoline CAS No. 13676-02-3

2-Chloro-6-methoxyquinoline

Cat. No.: B088731
CAS No.: 13676-02-3
M. Wt: 193.63 g/mol
InChI Key: ZFEJTYQUWRVCFW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methoxy group at the sixth position on the quinoline ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline typically involves the reaction of 2-chloroquinoline with methanol in the presence of a base. One common method is the Vilsmeier-Haack reaction, which involves the use of a Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-6-methoxyquinoline, 2-thio-6-methoxyquinoline, and 2-alkoxy-6-methoxyquinoline.

    Oxidation Reactions: Products include 2-chloro-6-hydroxyquinoline and 2-chloro-6-quinolinone.

    Reduction Reactions: Products include 2-chloro-6-methoxytetrahydroquinoline.

Scientific Research Applications

2-Chloro-6-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxyquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the methoxy group, making it less polar and potentially less reactive in certain substitution reactions.

    6-Methoxyquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2,6-Dichloroquinoline: Contains an additional chlorine atom, which may enhance its reactivity in nucleophilic substitution reactions.

Uniqueness: 2-Chloro-6-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJTYQUWRVCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159912
Record name 2-Chloro-6-methoxyquinoline
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-02-3
Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-Chloro-6-methoxyquinoline
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Record name 2-chloro-6-methoxyquinoline
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Record name 2-CHLORO-6-METHOXYQUINOLINE
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Synthesis routes and methods I

Procedure details

A solution of 6-methoxyquinolin-2-ol (400 mg, 2.29 mmol) in POCl3 (5.0 mL) was refluxed for 2 hours. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc (50 mL), the organic layer was washed with saturated NaHCO3 (30 mL×2), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=10/1) to give 2-chloro-6-methoxyquinoline (380 mg, yield 86%) as a solid. 1H NMR (CDCl3 400 MHz): δ 7.92 (d, J=8.4 Hz, 1H), 7.85 (d, J=9.2 Hz, 1H), 7.32-7.25 (m, 2H), 7.00 (d, J=2.4 Hz, 1H), 3.86 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methoxyquinoline N-oxide (5.0 g, 29 mmol) in CHCl3 (30 mL) was treated by slow addition of POCl3 (5.3 mL, 57 mmol) at 0° C. The mixture was heated at 80° C. for 14 hours. The mixture was cooled and poured onto ice. After stirring for 30 min., the aqueous layer was adjusted to pH 9 by Na2CO3 addition. The mixture was extracted with CH2Cl2. The organic layer was worked-up. HPLC (1:10 EtOAc/hexane) gave 2.5g (46%) of 2-chloro-6-methoxyquinoline as a white solid, (M+) 193(100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.7 g of 6-methoxy-2(1H)-quinolone (10 mmoles) in 25 mL POCl3 was refluxed for 2 hours. The reagent was removed under reduced pressure and the resulting gum dissolved in CH2Cl2. The solution was washed with aqueous NaHCO3 to remove remaining acid, dried over MgSO4, and then evaporated to afford 2-chloro-6-methoxy-quinoline as a solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Chloro-6-methoxyquinoline interesting for anticancer drug development?

A1: this compound serves as a valuable building block in synthesizing more complex molecules with potential anticancer properties. Research has shown that hybridizing this compound with other pharmacophores, like imidazopyridine and either quinoline or carbazole, can lead to potent anticancer agents. [] This is likely due to the combined effect of the individual components and their ability to interact with specific targets within cancer cells.

Q2: Have any promising compounds been developed using this compound as a base structure?

A2: Yes, the research highlights two promising imidazopyridine-quinoline hybrid compounds derived from this compound:

    Q3: What is the molecular structure of this compound and are there any unique structural features?

    A3: The molecular formula of this compound is C11H8ClNO2. The molecule features a planar quinoline fused-ring system with a formyl group slightly bent out of this plane. [, ] This structural information is crucial for understanding its potential interactions with biological targets and designing further derivatives.

    Q4: What analytical techniques are used to characterize and study this compound?

    A4: While the provided research doesn't explicitly detail specific analytical techniques, it's likely that researchers utilized various methods to characterize and study the compound. These might include:

    • X-ray crystallography: To determine the precise three-dimensional structure of the molecule. []

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